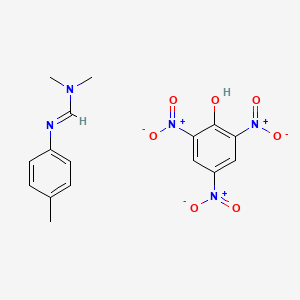

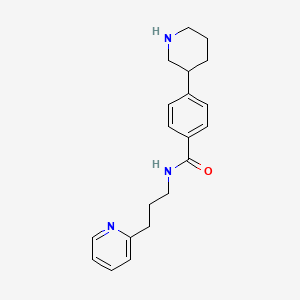

4-piperidin-3-yl-N-(3-pyridin-2-ylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and development of compounds with a piperidinyl and pyridinyl benzamide structure have been of significant interest due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized through various chemical reactions, leveraging their unique molecular structures for potential use in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds involves microwave-assisted procedures, utilizing key intermediates like bis(benzofuran-enaminone) hybrids linked via piperazine, to afford target molecules under controlled conditions (Mekky et al., 2021). These methods highlight the efficiency and versatility of modern synthetic techniques in constructing complex molecular architectures.

Molecular Structure Analysis

Molecular structure analysis of related compounds often employs spectral data, elemental analyses, and sometimes X-ray crystallography to confirm the structures of newly synthesized molecules. For instance, structural confirmation through spectral data has been crucial in identifying the composition and configuration of novel piperidine derivatives (Desai et al., 2016).

Chemical Reactions and Properties

Chemical properties of piperidinyl benzamides and related compounds include their reactions under various conditions to afford derivatives with significant biological activities. For example, compounds have been developed to inhibit acetylcholinesterase, showcasing the chemical versatility and potential application in treating conditions like dementia (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the behavior of these compounds under different environmental conditions. These properties are often determined through detailed physicochemical studies and contribute to the compound's potential applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for tailoring these compounds for particular uses. For example, modifications at the piperidine or pyridine moieties can significantly affect the compound's biological activity and receptor binding affinity (Zhou et al., 2008).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Specifically, substituting the benzamide with a bulky moiety significantly increased activity, highlighting the potential of these compounds in the development of antidementia agents (Sugimoto et al., 1990).

Antineoplastic Activity

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has shown promise in the treatment of chronic myelogenous leukemia (CML). This study aimed to identify the main metabolic pathways of flumatinib in humans, revealing that it is predominantly metabolized by amide bond cleavage (Gong et al., 2010).

Capillary Electrophoresis of Related Substances

Nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, demonstrating the method's effectiveness and potential for quality control in pharmaceutical analysis (Ye et al., 2012).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Synthesis of Piperazine-linked Bis(pyrimidines)

Efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrids have been reported, contributing to the advancement in the synthesis of complex organic compounds (Mekky et al., 2021).

Propriétés

IUPAC Name |

4-piperidin-3-yl-N-(3-pyridin-2-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c24-20(23-14-4-7-19-6-1-2-13-22-19)17-10-8-16(9-11-17)18-5-3-12-21-15-18/h1-2,6,8-11,13,18,21H,3-5,7,12,14-15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWSGJXLZOLTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-piperidin-3-yl-N-(3-pyridin-2-ylpropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)

![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)

![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)